molecular formula C22H33NO6 B13422071 Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate

Cat. No.: B13422071
M. Wt: 407.5 g/mol
InChI Key: FXLOZBVTEVWXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate is a specialized malonate derivative that functions as a crucial building block in organic synthesis. Its structure, featuring an aminomethylene group, makes it a versatile precursor for constructing heterocyclic frameworks, particularly in the Gould-Jacobs reaction pathway for synthesizing quinolone and chromene derivatives, which are pivotal structures in medicinal chemistry . This compound is strictly for research applications and is a valuable intermediate for pharmaceutical discovery and development. Researchers utilize its reactive sites, including the malonate moiety and the aromatic amine, for various chemical transformations such as cyclization, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions . The diisobutoxy substituents on the phenyl ring can influence the compound's electronic properties and solubility, offering a point of differentiation for tailoring reactivity in synthetic routes. As with similar malonate-based intermediates, it is typically synthesized via the condensation of diethyl ethoxymethylenemalonate with the corresponding aniline derivative . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C22H33NO6

Molecular Weight

407.5 g/mol

IUPAC Name

diethyl 2-[[3,4-bis(2-methylpropoxy)anilino]methylidene]propanedioate

InChI

InChI=1S/C22H33NO6/c1-7-26-21(24)18(22(25)27-8-2)12-23-17-9-10-19(28-13-15(3)4)20(11-17)29-14-16(5)6/h9-12,15-16,23H,7-8,13-14H2,1-6H3

InChI Key

FXLOZBVTEVWXOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OCC(C)C)OCC(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate generally involves:

  • Preparation of a substituted diethyl malonate intermediate, often ethoxymethylenediethyl malonate or halo-substituted diethyl malonate.
  • Condensation of this intermediate with a substituted aniline, specifically 3,4-diisobutoxyaniline, to form the target compound via a Schiff base or related condensation reaction.

Preparation of Ethoxymethylenediethyl Malonate Intermediate

A key intermediate for the synthesis is ethoxymethylenediethyl malonate , which can be prepared industrially by the following method:

  • Raw materials: Diethyl malonate and ethyl formate or carbon monoxide.
  • Catalysts: Alcohol alkali metal salts (e.g., sodium ethoxide or potassium ethoxide) and catalysts such as piperidine, quaternary ammonium salts, or crown ethers (preferably dibenzo-24-crown-8).
  • Solvent: Ethanol is preferred, with alternatives including toluene or xylene.
  • Reaction conditions: Temperature between 80-120 °C; pressure 2-4 MPa when carbon monoxide is used.
  • Process: Diethyl malonate reacts with ethyl formate or carbon monoxide in the presence of the catalyst and alcohol alkali metal salt to form an intermediate, which upon acid catalysis with hydrogen chloride or sulfuric acid yields ethoxymethylenediethyl malonate.
  • Yield and purity: Yields up to 91.8% with purity around 99% have been reported under optimized conditions.

Example Reaction Scheme:

Step Reagents and Conditions Outcome
1 Diethyl malonate + sodium ethoxide + ethyl formate or CO, catalyst (e.g., dibenzo-24-crown-8), ethanol solvent, 100 °C, 2 MPa CO pressure, 2 h Formation of intermediate compound I
2 Acidification with 30% ethanol hydrogen chloride, room temperature, 4 h Formation of ethoxymethylenediethyl malonate
3 Neutralization, filtration, reduced pressure distillation at 130-140 °C Purified product with high yield and purity

This method is industrially viable due to mild conditions, low raw material cost, and high atom economy.

Preparation of 2-Halo-Substituted Diethyl Malonate Intermediates

Another approach involves preparing 2-halo-substituted diethyl malonate derivatives (e.g., diethyl 2-bromomalonate or diethyl 2-chloromalonate), which serve as electrophilic intermediates for further substitution reactions.

  • Halogenation: Diethyl malonate is reacted with halogens such as bromine or chlorine to yield mono- or di-halo substituted malonates.
  • References: This method is well-documented in literature (e.g., Organic Syntheses, JP27004157, Russian Journal of Applied Chemistry).
  • Advantages: Avoids the need to convert diethyl malonate to diethyl ketomalonate, reducing hazardous oxidation and side reactions.

Condensation with 3,4-Diisobutoxyaniline

The final step involves condensation of the prepared malonate intermediate (either ethoxymethylenediethyl malonate or 2-halo-substituted diethyl malonate) with 3,4-diisobutoxyaniline to form the target compound:

  • Reaction type: Schiff base formation or nucleophilic substitution leading to the formation of the amino-methylene linkage.
  • Conditions: Typically carried out in organic solvents such as ethanol or acetonitrile.
  • Catalysts: Acid catalysts such as acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid may be used.
  • Temperature: Mild heating between 20-80 °C is common to facilitate condensation.
  • Procedure: The malonate intermediate is added dropwise to a solution of 3,4-diisobutoxyaniline under stirring and acidic conditions, followed by purification steps such as filtration and distillation.

Summary of Preparation Steps

Step Intermediate/Reactant Reagents/Catalysts Conditions Outcome
1 Diethyl malonate Ethyl formate or CO, Na/K ethoxide, dibenzo-24-crown-8 80-120 °C, 2-4 MPa CO, 2-6 h Ethoxymethylenediethyl malonate intermediate
2 Ethoxymethylenediethyl malonate 3,4-Diisobutoxyaniline, acid catalyst (HCl, acetic acid) 20-80 °C, solvent (ethanol/acetonitrile) This compound

Research Findings and Data

Yield and Purity Data from Industrial Synthesis

Example Catalyst Yield (%) Purity (%) Reaction Temp (°C) Pressure (MPa) Notes
1 Tetrabutylammonium bromide 84.7 97 100 2 Using CO as auxiliary
2 Dibenzo-24-crown-8 (0.25g) 91.8 99 100 2 Improved yield and purity

GC analysis confirmed the disappearance of starting diethyl malonate and formation of the product peak at retention time 12.617 min.

Advantages of the Preferred Method

  • Mild reaction conditions reduce energy consumption.
  • Use of less toxic and readily available raw materials.
  • High atom economy and reduced waste generation.
  • Scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Buquinolate, it plays a crucial role in the formation of the active drug. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) reduce yields slightly due to decreased nucleophilicity of the aniline .
  • High yields (>85%) are achievable with halogenated anilines (e.g., 2-bromo, 4-chloro) .

Physical and Spectral Properties

Physical States and Stability
  • Target compound : Neat liquid at room temperature, suggesting lower crystallinity due to bulky substituents .
  • Halogenated analogs : Typically solids (e.g., 15a: white solid; 15b: yellow solid) with higher melting points (e.g., 71–73°C for 3-bromo derivative ).
  • Methoxy-substituted analogs : Waxy or semi-solid states (e.g., 4-methoxy derivative in ).
NMR Spectral Shifts

Substituents significantly influence NH and CH proton chemical shifts:

Compound δ(NH) (ppm) δ(CH) (ppm) Notes Reference
Target compound - - Expected upfield shifts due to O-iBu
15a (2-Bromo) 11.28 8.52 Deshielded NH from electron-withdrawing Br
15b (2-Nitro) 12.60 8.55 Strong deshielding from NO₂ group
3 (Difluoro-hydroxy) 10.96 8.45 Hydrogen bonding with OH group
2d (4-Methoxy) - - Upfield CH shifts due to OMe

Key Observations :

  • Electron-withdrawing groups (Br, NO₂) deshield NH protons, shifting δ(NH) downfield .
  • Hydrogen bonding (e.g., hydroxyl in ) further deshields NH .
  • The target’s isobutoxy groups may shield NH/CH protons, but data is unavailable.

Comparative Data Table

Property Target Compound 2-Bromo (15a) 2-Nitro (15b) 4-Methoxy 2,3,4-Trifluoro
Molecular Weight 407.5 342.0 309.1 279.3 317.26
Yield - 88% 81% ~95% -
Physical State Neat liquid White solid Yellow solid Semi-solid -
Key Substituents 3,4-O-iBu 2-Br 2-NO₂ 4-OMe 2,3,4-F
Lipophilicity (LogP) High (predicted) Moderate Moderate Low Moderate

Biological Activity

Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate, a compound belonging to the class of diethyl malonates, has garnered attention for its potential biological activities, particularly in antifungal and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its antifungal properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₉N₁O₄
  • IUPAC Name : this compound

The presence of the diisobutoxy group on the phenyl ring is significant as it influences the compound's solubility and biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of diethyl malonates exhibit notable antifungal properties, particularly against Fusarium oxysporum, a significant phytopathogen.

In Vitro Studies

A study conducted by researchers evaluated various diethyl malonate derivatives for their ability to inhibit mycelial growth of Fusarium oxysporum. The results indicated a dose-dependent response with varying efficacy among different compounds:

CompoundIC50 (µM)Activity Type
Compound 2< 0.5Fungicidal
Compound 513Fungicidal
Compound 118 - 35Fungistatic
Compound 318 - 35Fungistatic
Compound 418 - 35Fungistatic

The most active compounds (2 and 5) were classified as fungicides, effectively preventing fungal growth at nanomolar concentrations, suggesting their potential for agricultural applications in plant disease management .

The antifungal activity of diethyl malonates appears to be linked to their ability to disrupt fungal cell membranes and inhibit key metabolic pathways. The compounds interfere with the synthesis of essential cellular components, leading to cell death. Specifically, the presence of ortho-substituted groups on the aromatic ring enhances bioactivity by increasing the compound's lipophilicity and interaction with fungal membranes .

Other Biological Activities

In addition to antifungal effects, diethyl malonate derivatives have been investigated for various biological activities:

  • Antiviral Properties : Some studies suggest that derivatives exhibit antiviral activity by inhibiting viral replication.
  • Immunomodulatory Effects : Compounds have shown potential as immunostimulants or immunosuppressants in preliminary studies.
  • Cognitive Enhancement : Certain derivatives may influence cognitive functions through modulation of neurotransmitter systems .

Case Studies

  • Antifungal Efficacy Against Fusarium oxysporum :
    A specific study highlighted compound 5's remarkable efficacy with an IC50 value of just 13 nM against Fusarium oxysporum, outperforming standard fungicides used in agriculture. This positions it as a promising candidate for further development in crop protection strategies .
  • Synthesis and Biological Evaluation :
    A synthesis method involving nucleophilic addition reactions demonstrated that diethyl ethoxymethylene malonate serves as a versatile starting material for generating various biologically active compounds. This synthesis route allows for the introduction of diverse functional groups that enhance biological activity .

Q & A

Basic: What are the standard synthetic protocols for preparing Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate?

Answer:
The synthesis typically involves a condensation reaction between 3,4-diisobutoxyaniline and diethyl ethoxymethylene malonate (EMME) under reflux conditions. A representative procedure includes:

  • Mixing equimolar amounts of the aniline derivative and EMME in a solvent like ethanol or toluene.
  • Heating at 120°C for 2–4 hours under inert atmosphere .
  • Purification via recrystallization (e.g., using n-hexane) or column chromatography (e.g., EtOAc/hexane gradients) to isolate the product in yields ranging from 73% to 93% .

Key parameters affecting yield include solvent choice, reaction time, and stoichiometric ratios of reactants.

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol or toluene, particularly for sterically hindered substrates .
  • Catalyst use : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts can accelerate the condensation step, reducing reaction time .
  • Temperature control : Gradual cooling post-reaction minimizes byproduct formation during crystallization .
  • Purification methods : Flash chromatography with gradient elution (e.g., EtOAc/hexane) improves purity for sensitive downstream applications .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Standard characterization methods include:

  • ¹H/¹³C NMR : To confirm the presence of the malonate backbone (δ ~166–168 ppm for carbonyl carbons) and aromatic protons (δ 6.5–8.5 ppm). Substituent-specific shifts (e.g., diisobutoxy groups) appear as distinct multiplets .
  • ESI-MS : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detect dimerization byproducts .
  • IR spectroscopy : Identification of N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Advanced: How should one address discrepancies in NMR data when synthesizing derivatives?

Answer:
Discrepancies often arise from:

  • Tautomerism : The enamine/iminium equilibrium can cause variable proton shifts. Use deuterated DMSO or elevated temperatures to stabilize a single tautomer .
  • Steric effects : Bulky substituents (e.g., diisobutoxy) may split signals due to restricted rotation. 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks .
  • Paramagnetic impurities : Filter samples through silica or treat with chelating agents to remove trace metals affecting line shapes .

Advanced: What strategies are effective in designing derivatives with enhanced biological activity?

Answer:
Structure-activity relationship (SAR) approaches include:

  • Halogen substitution : Bromine or chlorine at the phenyl ring enhances antibacterial activity by increasing lipophilicity and target binding .
  • Heterocyclic modifications : Replacing the phenyl ring with pyridine (as in ) improves solubility and bioavailability .
  • Functional group tuning : Introducing electron-withdrawing groups (e.g., nitro) stabilizes the malonate moiety, potentially enhancing reactivity in cyclization reactions .

Basic: What are the common reactions this compound undergoes in organic synthesis?

Answer:
Key reactions include:

  • Knoevenagel condensation : Forms α,β-unsaturated esters for heterocyclic synthesis (e.g., quinolones) .
  • Cyclization : Under acidic conditions, forms pyridone or quinoline scaffolds via intramolecular cyclization .
  • Nucleophilic substitution : Bromine or chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Advanced: How can computational methods aid in predicting the biological targets of this compound?

Answer:

  • Molecular docking : Simulate binding to microbial enzymes (e.g., bacterial topoisomerases) using software like AutoDock Vina. Focus on hydrogen bonding with the malonate carbonyl and hydrophobic interactions with aryl groups .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values to prioritize derivatives for synthesis .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues .

Basic: What are the critical stability considerations for handling this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the enamine moiety .
  • Moisture avoidance : Use anhydrous solvents and desiccants during synthesis to prevent hydrolysis of the malonate ester .
  • Temperature limits : Decomposition occurs above 150°C; avoid prolonged heating during purification .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure consistency in MIC values across studies .
  • Control experiments : Verify compound purity via HPLC before bioassays to exclude confounding effects from byproducts .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or concentration-dependent trends .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action in microbial targets?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against purified bacterial DNA gyrase or fungal CYP51 to identify direct targets .
  • Resistance studies : Serial passage experiments with S. aureus or C. albicans can reveal mutations conferring resistance, highlighting target engagement .
  • Metabolomic profiling : LC-MS/MS analysis of treated microbial cells identifies disrupted metabolic pathways (e.g., folate biosynthesis) .

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